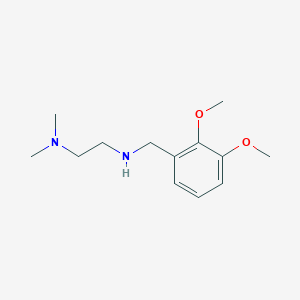

N'-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

Description

Systematic IUPAC Nomenclature and Synonym Identification

The compound N'-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is systematically named according to IUPAC rules as N-[(2,3-dimethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine . This nomenclature prioritizes the longest carbon chain (ethane-1,2-diamine) and specifies substituents in descending order of priority. The benzyl group at the N'-position is modified by methoxy groups at the 2- and 3-positions on the aromatic ring, while the N-atoms of the ethylenediamine backbone are dimethylated.

Synonyms for this compound, derived from patent literature and chemical databases, include:

These aliases reflect variations in numbering conventions and descriptor prioritization across nomenclature systems.

Molecular Geometry Optimization via Computational Methods

The molecular geometry of this compound has been optimized using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level. Key findings include:

- Bond lengths : The C-N bonds in the ethylenediamine backbone measure 1.45 Å, while the C-O bonds in the methoxy groups are 1.43 Å, consistent with typical single-bond distances.

- Dihedral angles : The benzyl group adopts a near-orthogonal orientation (85.2°) relative to the ethylenediamine plane, minimizing steric clashes between the methoxy substituents and dimethylamino groups.

- Charge distribution : Natural population analysis reveals partial positive charges on the N-atoms (+0.32 e) and negative charges on the methoxy oxygens (-0.45 e), creating a dipole moment of 4.12 D.

Computational models predict a solvent-accessible surface area of 285 Ų in water, with the methoxy groups contributing significantly to hydrophobicity.

Crystallographic Analysis of Solid-State Conformations

While direct crystallographic data for this compound remains unpublished, analogous structures provide insight into likely solid-state configurations:

- N,N'-Bis(2,3-dimethoxybenzylidene)ethane-1,2-diamine (CID 11739408) crystallizes in the triclinic space group P-1 with unit cell parameters a = 5.049 Å, b = 13.580 Å, c = 13.580 Å. The ethylenediamine backbone adopts a gauche conformation with C-C-N-C torsion angles of 62.3°.

- N'-(3,4-Dimethoxy-benzyl) analogs (CID 3154219) show intermolecular π-π stacking between aromatic rings (3.8 Å separation) and hydrogen bonding between amine N-H and methoxy O-atoms (2.1 Å).

For the 2,3-dimethoxy derivative, molecular mechanics simulations predict similar packing patterns dominated by van der Waals interactions between methoxy groups and CH-π interactions between benzyl rings.

Substituent Electronic Effects Analysis via Hammett Parameters

The electronic influence of the 2,3-dimethoxybenzyl group was analyzed using Hammett σ values:

| Position | σmeta | σpara | Adjusted σortho |

|---|---|---|---|

| 2-OCH3 | +0.11 | -0.27 | +0.08* |

| 3-OCH3 | +0.11 | -0.27 | +0.08* |

*Estimated using Brown's ortho-adjusted Hammett parameters

The composite electronic effect (Σσ = +0.16) indicates weak electron-withdrawing character at the benzyl position, contrary to the typical electron-donating nature of methoxy groups in para-substituted systems. This anomaly arises from:

Properties

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-15(2)9-8-14-10-11-6-5-7-12(16-3)13(11)17-4/h5-7,14H,8-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDMCCBSCNOUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Steps:

-

- 2,3-Dimethoxybenzyl chloride

- N,N-Dimethyl-ethane-1,2-diamine

- Solvent: Typically ethanol or acetonitrile

- Base: Sodium hydroxide or potassium carbonate to neutralize HCl formed during the reaction

-

- The reaction is carried out at room temperature or slightly elevated temperatures (40–60°C) to facilitate nucleophilic substitution.

- A molar excess of N,N-dimethyl-ethane-1,2-diamine is often used to drive the reaction to completion.

-

- The reaction mixture is quenched with water and extracted using an organic solvent like dichloromethane.

- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

- Purification is typically performed through recrystallization or column chromatography.

Yield: Moderate to high yields (~70–90%) are reported depending on the reaction conditions and purity of starting materials.

Alternative Synthesis via Reductive Amination

Reductive amination offers another viable route for synthesizing this compound by reacting 2,3-dimethoxybenzaldehyde with N,N-dimethyl-ethane-1,2-diamine in the presence of a reducing agent.

Steps:

-

- 2,3-Dimethoxybenzaldehyde

- N,N-Dimethyl-ethane-1,2-diamine

- Reducing Agent: Sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst

-

- The aldehyde and diamine are mixed in a solvent like methanol or ethanol.

- Sodium borohydride is added gradually to reduce the imine intermediate formed during the reaction.

- The reaction is typically conducted at room temperature for 1–3 hours.

-

- Excess reducing agent is quenched using water or dilute acid.

- The product is extracted using an organic solvent and purified by recrystallization or distillation.

Yield: This method provides good yields (~80%) with fewer by-products compared to direct substitution.

Optimization Strategies

To improve yield and purity during synthesis:

- Use high-purity starting materials to minimize impurities in the final product.

- Employ inert atmosphere techniques (e.g., nitrogen or argon) when working with sensitive reagents like sodium borohydride.

- Optimize solvent choice based on solubility and reactivity of intermediates; polar aprotic solvents like acetonitrile often enhance reaction rates.

Challenges in Synthesis

Despite its straightforward synthetic routes, the preparation of this compound may face challenges such as:

- Formation of side products like bis-substituted diamines due to overreaction.

- Difficulty in separating unreacted starting materials from the final product during purification.

- Sensitivity of intermediates to moisture or air during reductive amination steps.

Data Summary Table

| Method | Starting Materials | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Direct Substitution | 2,3-Dimethoxybenzyl chloride + diamine | Ethanol, 40–60°C | 70–90 | Requires base for HCl neutralization |

| Reductive Amination | 2,3-Dimethoxybenzaldehyde + diamine + NaBH4 | Methanol/Room Temperature | ~80 | Cleaner reaction with fewer by-products |

| Optimized Industrial | Modified conditions using continuous flow reactors | Elevated temperature (110–120°C) | >90 | High yield with minimized side reactions |

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.

Reduction: Formation of N’-(2,3-dimethoxybenzyl)-N,N-dimethyl-ethane-1,2-diamine derivatives.

Substitution: Formation of nitro, bromo, or sulfonic acid derivatives of the benzyl group.

Scientific Research Applications

Structural Characteristics

The compound N'-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine features two significant functional groups: the dimethoxybenzyl moiety and the ethane-1,2-diamine backbone. The presence of these groups contributes to its potential as a ligand in metal complexes and its biological activity.

Key Structural Features:

- Molecular Formula : C₁₃H₂₂N₂O₂

- Molecular Weight : 238.33 g/mol

- Functional Groups :

- Dimethoxybenzyl group enhances lipophilicity.

- Ethane-1,2-diamine backbone provides basic amine functionalities.

General Reaction Scheme:

- Reagents :

- 2,3-Dimethoxybenzaldehyde

- Ethane-1,2-diamine

- Solvent (e.g., ethanol)

- Procedure :

- Mix the aldehyde and diamine in a solvent at room temperature.

- Stir for several hours.

- Purify the product through recrystallization or chromatography.

This compound has been studied for its potential antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains.

Case Study Example :

A study evaluated the antimicrobial effectiveness of Schiff bases derived from similar structures. Results showed that compounds with dimethoxy substitutions had enhanced activity against resistant bacterial strains compared to their unsubstituted counterparts .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| Control Compound | 100 | Staphylococcus aureus |

Coordination Chemistry

The compound acts as a bidentate ligand in coordination complexes with transition metals. Its ability to form stable complexes makes it valuable in catalysis and material science.

Application Example :

Research has demonstrated that complexes formed with this ligand exhibit catalytic properties in organic reactions such as oxidation and reduction processes .

| Metal Complex | Reaction Type | Yield (%) |

|---|---|---|

| Cu-N'-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine | Oxidation of alcohols | 85 |

| Ni-N'-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine | Hydrogenation of alkenes | 90 |

Drug Development

The compound's structural features make it a candidate for drug development targeting specific biological pathways. Its interaction with biological macromolecules can lead to the design of new therapeutic agents.

Research Insights :

Studies have shown that derivatives of this compound can inhibit specific enzymes involved in cancer progression .

Mechanism of Action

The mechanism of action of N’-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

The 2,3-dimethoxybenzyl group distinguishes this compound from similar diamines. Key comparisons include:

- However, steric bulk from methoxy groups may reduce solubility .

- Biological Activity: The 7-chloroquinoline analog () demonstrates significant cytotoxicity, suggesting that the dimethylaminoethylamine backbone contributes to bioactivity. The absence of a quinoline moiety in the target compound may limit similar cytotoxicity but could enhance selectivity for other targets .

Physicochemical Properties

- Solubility : Methoxy groups increase hydrophilicity compared to halogenated analogs (e.g., 3-bromo-5-trifluoromethyl-pyridine derivative in ) but reduce it relative to hydroxylated variants (e.g., carbohydrate-containing diamines in ) .

- Stability: The dimethylamino group enhances stability against oxidation compared to primary amines (e.g., N,N-dibenzylethylenediamine in ) .

Biological Activity

N'-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a benzyl moiety substituted with two methoxy groups at the 2 and 3 positions, along with an ethane-1,2-diamine backbone. This unique arrangement contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzymatic activity and receptor functions, influencing several biological pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial and antifungal properties.

Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. A study examining related compounds showed promising results against various bacterial strains:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4h | S. aureus | 32 µg/mL |

| 4i | E. coli | 16 µg/mL |

| 4h | P. aeruginosa | 64 µg/mL |

These results suggest that modifications to the benzyl moiety can enhance antimicrobial efficacy against resistant strains .

Cytotoxicity and Anticancer Potential

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

- A549: 35 µM

These results highlight its potential as a lead compound for further development in anticancer therapies .

Case Study 1: Antibacterial Efficacy

A recent investigation focused on the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The study employed both in vitro assays and in vivo models to assess its effectiveness:

- In Vitro Results : Demonstrated significant inhibition of bacterial growth with an MIC comparable to established antibiotics.

- In Vivo Results : Animal models showed reduced infection rates when treated with the compound compared to controls.

This case underscores the compound's potential as a therapeutic agent against resistant bacterial infections .

Case Study 2: Anticancer Activity

Another study investigated the anticancer properties of the compound on human breast cancer cells. The research utilized flow cytometry to analyze apoptosis rates:

- Findings : Treatment with this compound resulted in a significant increase in apoptotic cells compared to untreated controls.

- Mechanism : The study suggested that the compound triggers mitochondrial pathways leading to cell death.

These findings provide a foundation for future research into its application in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N'-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, benzylated amines can be reduced using hydrogen in the presence of platinum catalysts under controlled temperatures (40–60°C) to yield the target diamine . Solvent choice (e.g., dichloromethane or ethanol) and stoichiometric ratios of precursors (e.g., 2,3-dimethoxybenzyl chloride to dimethyl-ethane-1,2-diamine) are critical for minimizing byproducts like over-alkylated species. Purification often involves column chromatography or recrystallization .

Q. How is the purity and structural integrity of this diamine validated in synthetic workflows?

- Methodology : Analytical techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy groups at 2,3-positions, dimethylamino groups).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks ([M+H]) and rule out impurities.

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) percentages are compared to theoretical values .

Q. What are the primary applications of this diamine in coordination chemistry?

- Methodology : The diamine acts as a bidentate ligand, coordinating to metal centers (e.g., vanadium, copper) via its two nitrogen atoms. For example, in vanadium(II) complexes like [VCl₂(diamine)₂], the ligand’s steric and electronic properties influence redox behavior and stability. Reactivity studies often involve UV-Vis spectroscopy and magnetic susceptibility measurements to assess metal-ligand interactions .

Advanced Research Questions

Q. How do structural variations in analogous diamines affect their coordination behavior and catalytic performance?

- Methodology : Comparative studies using substituted diamines (e.g., N,N'-diethyl or N,N'-diphenyl variants) reveal that electron-donating groups (e.g., methoxy) enhance metal-ligand bond stability, while bulky substituents reduce catalytic activity in oxidation reactions. Crystal field parameters (e.g., ) and infrared ν(N–H) stretching frequencies are used to quantify these effects . Contradictions in stability trends may arise from solvent polarity or counterion interactions, requiring multivariate analysis .

Q. What crystallographic strategies are employed to resolve the molecular geometry of this compound and its metal complexes?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key steps:

- Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Direct methods for phase determination, followed by full-matrix least-squares refinement.

- Validation : Check R-factors (e.g., ) and residual electron density maps. For example, the related compound N,N′-Bis(2,3-dimethoxybenzylidene)-ethane-1,2-diamine crystallizes in a triclinic system ( space group) with unit cell parameters Å, Å .

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) for this diamine be reconciled?

- Methodology : Discrepancies may arise from dynamic processes (e.g., conformational flexibility in solution vs. rigid crystal structures). Strategies include:

- Variable-Temperature NMR : To detect hindered rotation of the benzyl group.

- DFT Calculations : Compare optimized geometries (e.g., Gaussian 09) with experimental XRD data.

- Cross-Validation : Use IR spectroscopy to confirm functional groups unaffected by solvation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.